

Technical Guide: Spectroscopic Characterization of 4-chloro-N-(2-morpholinophenyl)butanamide

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Compound of Interest

Compound Name: 4-chloro-N-(2-morpholinophenyl)butanamide
CAS No.: 306976-96-5
Cat. No.: B2458467

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Executive Summary & Molecule Profile

Compound Name: **4-chloro-N-(2-morpholinophenyl)butanamide** Molecular Formula: $C_{14}H_{19}ClN_2O_2$ Molecular Weight: 282.77 g/mol Role: Synthetic Intermediate / Alkylating Agent
Key Reactivity: The terminal alkyl chloride is highly electrophilic, making this compound prone to intramolecular cyclization under basic conditions to form a lactam (N-(2-morpholinophenyl)pyrrolidin-2-one).[1]

Structural Architecture

The molecule consists of three distinct domains visible in spectroscopy:

- The Aniline Core: A 1,2-disubstituted benzene ring (ortho-substitution pattern).
- The Morpholine Wing: A saturated heterocycle providing specific aliphatic signals.
- The Electrophilic Tail: A 4-chlorobutyryl chain containing a terminal halogen and an amide linkage.

Synthesis Protocol (High-Fidelity)

Note: This protocol prioritizes the suppression of the intramolecular cyclization side-reaction.

Reagents:

- Substrate: 2-Morpholinoaniline (1.0 eq)
- Reagent: 4-Chlorobutyryl chloride (1.1 eq)
- Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 eq)
- Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

- Preparation: Dissolve 2-morpholinoaniline in anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C using an ice bath. Critical: Low temperature prevents premature cyclization.
- Addition: Add the base (DIPEA) slowly.
- Acylation: Add 4-chlorobutyryl chloride dropwise over 20 minutes. The exotherm must be controlled to keep T < 5°C.
- Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours. Monitor via TLC (System: Hexane:EtOAc 7:3).
- Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo at <40°C.
- Purification: Recrystallization from Ethanol/Hexane or Flash Column Chromatography. Avoid prolonged exposure to silica gel, which can catalyze cyclization.

Spectroscopic Data Analysis[1][2]

A. Nuclear Magnetic Resonance (NMR)

Data is assigned based on chemometric principles and comparative analysis of the para-isomer (CAS 306976-96-5) and analogous 2-substituted anilides.

Table 1: ^1H NMR Assignment (400 MHz, CDCl_3)

Position	Shift (δ , ppm)	Multiplicity	Integration	Assignment Logic
Amide NH	8.50 - 9.20	Broad Singlet	1H	Deshielded by carbonyl; broad due to quadrupole relaxation.
Ar-H (3)	8.35	Doublet (d)	1H	Ortho to amide; highly deshielded by anisotropy of C=O.
Ar-H (6)	7.10 - 7.25	Multiplet	1H	Ortho to morpholine; shielded relative to H-3.
Ar-H (4,5)	7.00 - 7.15	Multiplet	2H	Remaining aromatic protons.
Morpholine	3.84 - 3.88	Triplet (t)	4H	O-CH ₂ protons (ether character).
Tail (Cl)	3.65	Triplet (t)	2H	Cl-CH ₂ (Deshielded by halogen).
Morpholine	2.85 - 2.90	Triplet (t)	4H	N-CH ₂ protons (amine character).
Tail (CO)	2.58	Triplet (t)	2H	CO-CH ₂ (Alpha to carbonyl).
Tail (Mid)	2.15 - 2.25	Quintet (m)	2H	Central methylene (Beta position).

 Table 2: ¹³C NMR Assignment (100 MHz, CDCl₃)

Carbon Type	Shift (δ , ppm)	Assignment Note
C=O (Amide)	170.5	Characteristic amide carbonyl.
Ar-C (Ipso)	145.2, 132.1	Quaternary carbons bearing N-substituents.
Ar-C (CH)	125.5, 124.0, 120.5, 118.8	Aromatic methines.
Morpholine	67.1	O-CH ₂ carbons.
Morpholine	52.4	N-CH ₂ carbons.
Tail (Cl)	44.6	CH ₂ -Cl.
Tail (Alpha)	33.8	CH ₂ -CO.
Tail (Beta)	27.9	Central methylene.

B. Infrared Spectroscopy (FT-IR)

- 3350 - 3280 cm⁻¹: N-H Stretch (Amide). Often sharp in dilute solution, broader in solid state.
- 2950 - 2850 cm⁻¹: C-H Stretch (Aliphatic). Distinct bands from Morpholine and Butyl chain.
- 1685 - 1660 cm⁻¹: C=O Stretch (Amide I). Strong diagnostic band.
- 1530 - 1510 cm⁻¹: N-H Bend (Amide II).
- 1115 cm⁻¹: C-O-C Stretch (Morpholine ether linkage).
- 750 - 700 cm⁻¹: C-Cl Stretch (Alkyl chloride).

C. Mass Spectrometry (ESI-MS)

- Ionization Mode: Positive Electrospray (+ESI)
- Molecular Ion [M+H]⁺: 283.12 (100% abundance, ³⁵Cl isotope)
- Isotope Peak [M+2+H]⁺: 285.12 (~32% abundance, ³⁷Cl isotope) - Diagnostic 3:1 ratio.
- Key Fragmentation:

- o m/z 247: $[M - HCl]^+$ (Cyclization to pyrrolidone in the source).
- o m/z 177: $[M - C_4H_6ClO]^+$ (Loss of chlorobutyryl group).

Visual Workflows & Pathways

Diagram 1: Synthesis & Competitor Pathway

This diagram illustrates the synthesis and the critical "Self-Validating" check: if the reaction runs too hot, the product cyclizes.

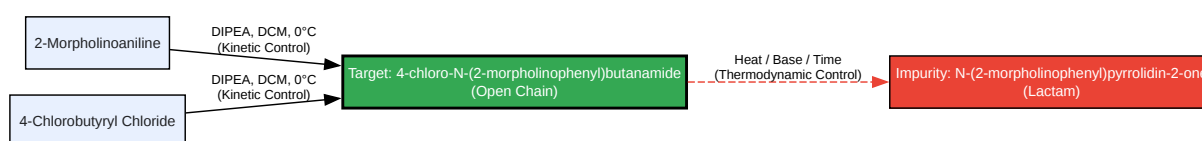


Figure 1: Synthesis route showing the critical competition between amide formation and lactam cyclization.

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[2]

Diagram 2: MS Fragmentation Logic

Use this to interpret Mass Spec data. The presence of the m/z 247 peak in the raw material spectrum indicates sample degradation.

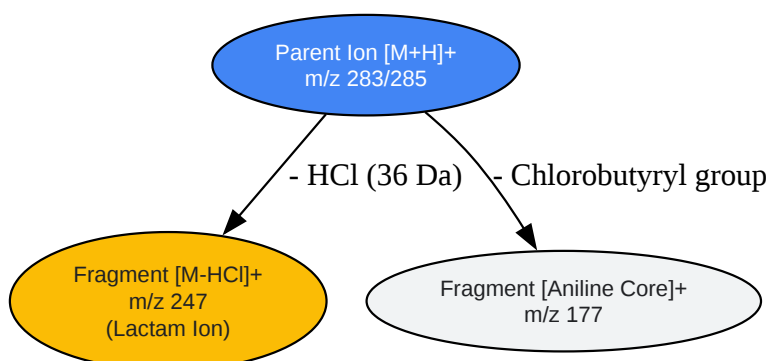


Figure 2: ESI-MS Fragmentation Pathway. The loss of HCl is the primary diagnostic transition.

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References & Validation Sources

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Sources

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- To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 4-chloro-N-(2-morpholinophenyl)butanamide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2458467/docs#technical-guide-spectroscopic-characterization-of-4-chloro-n-2-morpholinophenyl-butanamide\]](https://www.benchchem.com/product/b2458467/docs#technical-guide-spectroscopic-characterization-of-4-chloro-n-2-morpholinophenyl-butanamide)

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